

# Application Note: Atto 465 NHS Ester Labeling in Flow Cytometry

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## Compound of Interest

Compound Name: Atto 465 NHS ester

Cat. No.: B1261320

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## Introduction

Atto 465 is a fluorescent label derived from the dye Acriflavin, characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.<sup>[1]</sup> Its N-hydroxysuccinimide (NHS) ester functional group allows for the straightforward and efficient labeling of primary amines on proteins, such as antibodies, forming a stable covalent amide bond. These properties make **Atto 465 NHS ester** a valuable tool for various fluorescence-based applications, including flow cytometry. This application note provides detailed protocols for labeling antibodies with **Atto 465 NHS ester** and their subsequent use in both cell surface and intracellular flow cytometry, with a focus on the analysis of T-cell activation.

## Properties of Atto 465

Atto 465 exhibits spectral properties that make it suitable for detection with standard flow cytometry equipment. It has a relatively large Stokes shift, which is the difference between the maximum excitation and emission wavelengths, minimizing spectral overlap in multicolor experiments.

Table 1: Optical Properties of Atto 465

Property	Value	Reference
Excitation Maximum ( $\lambda_{ex}$ )	453 nm	[2][3]
Emission Maximum ( $\lambda_{em}$ )	506 nm	[2][3]
Molar Extinction Coefficient ( $\epsilon$ )	$7.5 \times 10^4 \text{ cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield ( $\Phi$ )	0.75	
Molecular Weight (NHS Ester)	493.4 g/mol	

## Experimental Protocols

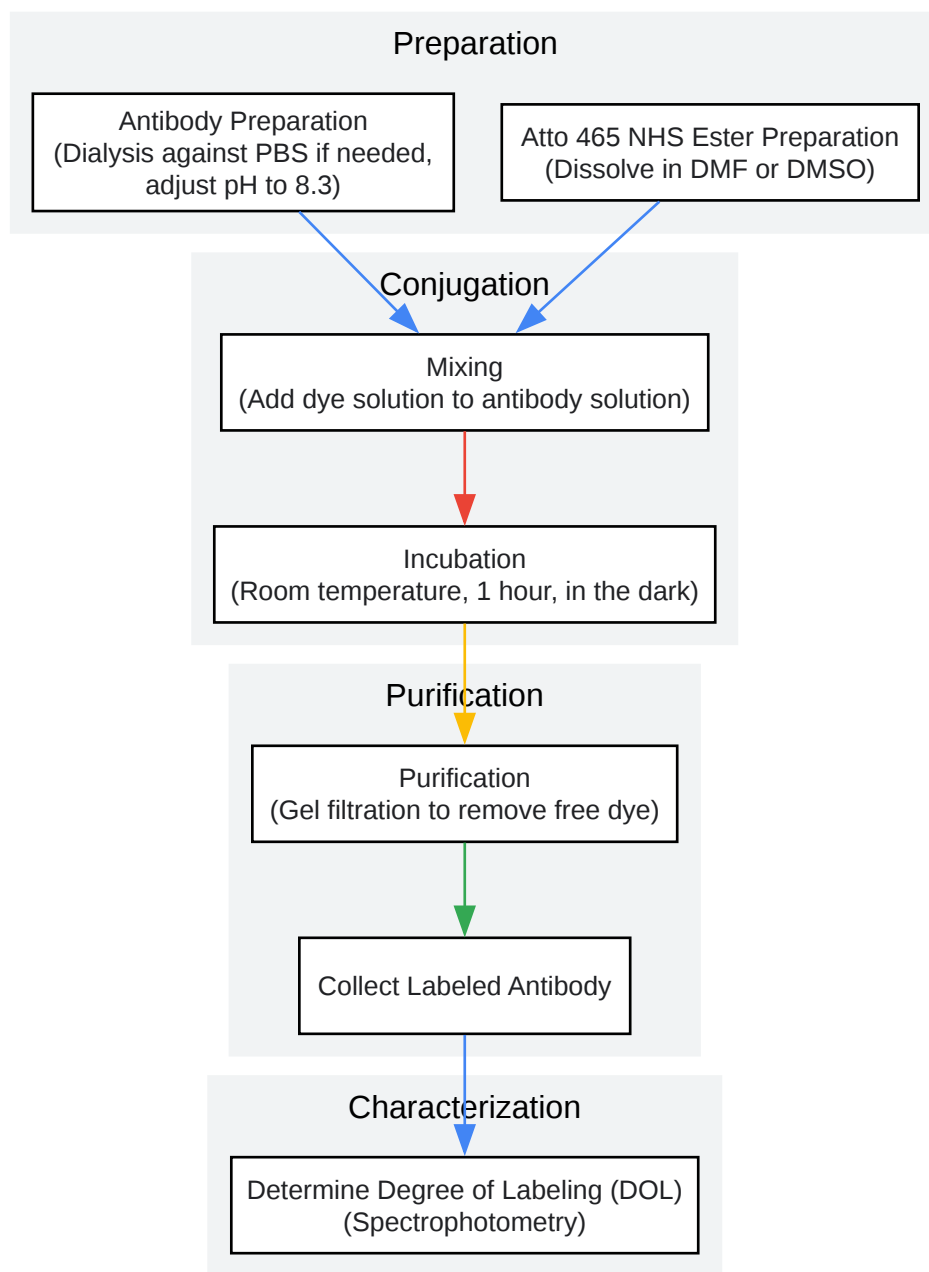
### Antibody Labeling with Atto 465 NHS Ester

This protocol describes the conjugation of **Atto 465 NHS ester** to a primary antibody.

Materials:

- Purified antibody (e.g., anti-human CD4) at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS).
- **Atto 465 NHS ester**
- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate buffer, pH 8.3
- Gel filtration column (e.g., Sephadex G-25)
- PBS, pH 7.4

Workflow for Antibody Conjugation with **Atto 465 NHS Ester**



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Caption: Workflow for conjugating antibodies with **Atto 465 NHS ester**.

Procedure:

- Antibody Preparation:

- If the antibody is in a buffer containing amines (e.g., Tris), dialyze it against PBS (pH 7.4) overnight at 4°C.
- Adjust the antibody concentration to 1-2 mg/mL with PBS.
- For every 1 mL of antibody solution, add 100 µL of 1 M sodium bicarbonate buffer to raise the pH to approximately 8.3.
- **Atto 465 NHS Ester** Preparation:
  - Immediately before use, dissolve the **Atto 465 NHS ester** in anhydrous DMF or DMSO to a concentration of 1 mg/mL.
- Conjugation Reaction:
  - While gently vortexing the antibody solution, slowly add the dissolved **Atto 465 NHS ester**. A starting point is to use a 10-fold molar excess of the dye to the antibody. The optimal ratio may need to be determined empirically.
  - Incubate the reaction mixture for 1 hour at room temperature in the dark with gentle stirring.
- Purification:
  - Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).
  - The first colored band to elute from the column is the labeled antibody.
- Determination of Degree of Labeling (DOL):
  - The DOL is the average number of dye molecules conjugated to each antibody molecule. It can be calculated using the following formula:

$$\text{DOL} = (A_{\text{max}} \times \epsilon_{\text{protein}}) / [(A_{280} - (A_{\text{max}} \times \text{CF})) \times \epsilon_{\text{dye}}]$$

Where:

- $A_{\text{max}}$  is the absorbance of the conjugate at 453 nm.
- $A_{280}$  is the absorbance of the conjugate at 280 nm.
- $\epsilon_{\text{protein}}$  is the molar extinction coefficient of the antibody at 280 nm (typically 210,000  $\text{M}^{-1}\text{cm}^{-1}$  for IgG).
- $\epsilon_{\text{dye}}$  is the molar extinction coefficient of Atto 465 at 453 nm (75,000  $\text{M}^{-1}\text{cm}^{-1}$ ).
- CF is the correction factor ( $A_{280}$  of the dye /  $A_{\text{max}}$  of the dye), which for Atto 465 is 0.54.

Table 2: Example Calculation of Degree of Labeling (DOL)

Parameter	Value
$A_{\text{max}}$ (at 453 nm)	0.75
$A_{280}$	0.95
$\epsilon_{\text{protein}}$ (IgG)	210,000 $\text{M}^{-1}\text{cm}^{-1}$
$\epsilon_{\text{dye}}$ (Atto 465)	75,000 $\text{M}^{-1}\text{cm}^{-1}$
Correction Factor (CF)	0.54
Calculated DOL	~4.8

## Cell Surface Staining Protocol for T-Cell Activation Analysis

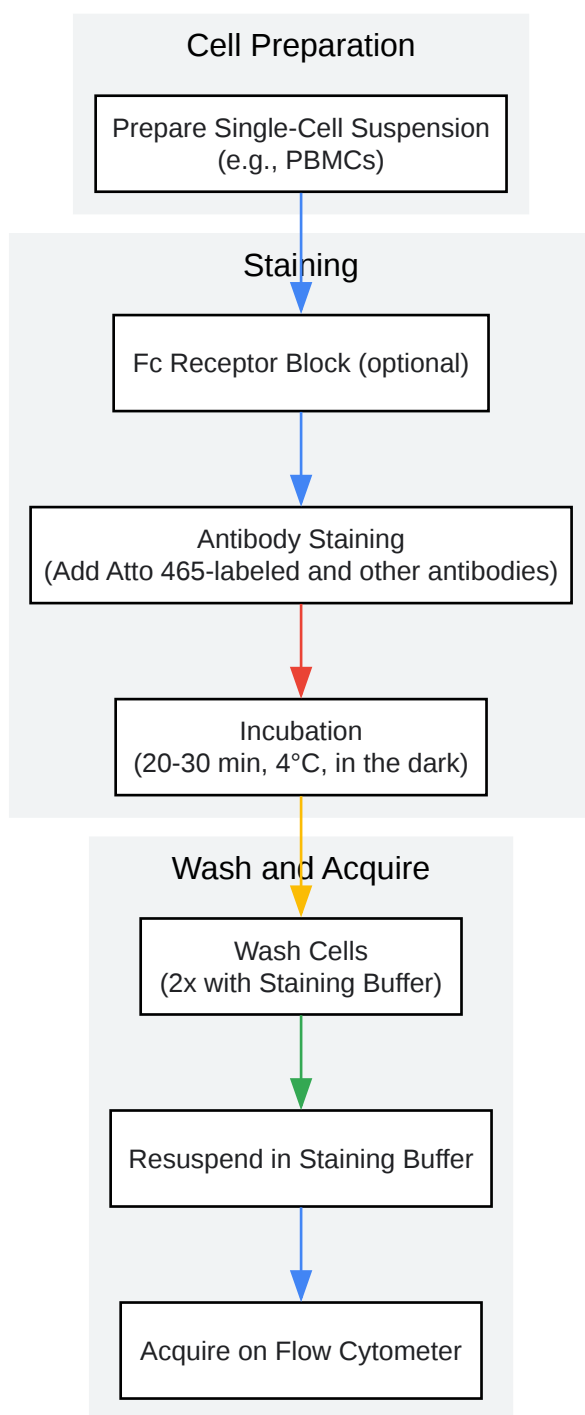
This protocol describes the use of an Atto 465-labeled anti-CD4 antibody to identify CD4+ T-cells in a mixed population of peripheral blood mononuclear cells (PBMCs).

Materials:

- Isolated human PBMCs
- Atto 465-conjugated anti-human CD4 antibody

- Other fluorescently labeled antibodies for multicolor analysis (e.g., anti-CD3 FITC, anti-CD69 PE)
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- FACS tubes

Workflow for Cell Surface Staining



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Caption: General workflow for cell surface staining in flow cytometry.

Procedure:

- Cell Preparation:
  - Prepare a single-cell suspension of PBMCs at a concentration of  $1 \times 10^7$  cells/mL in cold Flow Cytometry Staining Buffer.
- Staining:
  - Aliquot 100  $\mu$ L of the cell suspension ( $1 \times 10^6$  cells) into a FACS tube.
  - (Optional) Add an Fc receptor blocking reagent and incubate for 10 minutes at 4°C.
  - Add the predetermined optimal concentration of the Atto 465-conjugated anti-CD4 antibody and other antibodies in the panel.
  - Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
- Washing:
  - Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
  - Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
  - Repeat the wash step once more.
- Acquisition:
  - Resuspend the cell pellet in 300-500  $\mu$ L of Flow Cytometry Staining Buffer.
  - Analyze the samples on a flow cytometer equipped with a laser that can excite Atto 465 (e.g., a 445 nm or 458 nm laser).

## Intracellular Staining Protocol

This protocol is for the detection of intracellular antigens, such as cytokines (e.g., IFN- $\gamma$ ), in activated T-cells.

Materials:

- PBMCs stimulated to produce the cytokine of interest



- Atto 465-labeled antibody against the intracellular target
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., PBS with 0.1% saponin)
- Flow Cytometry Staining Buffer

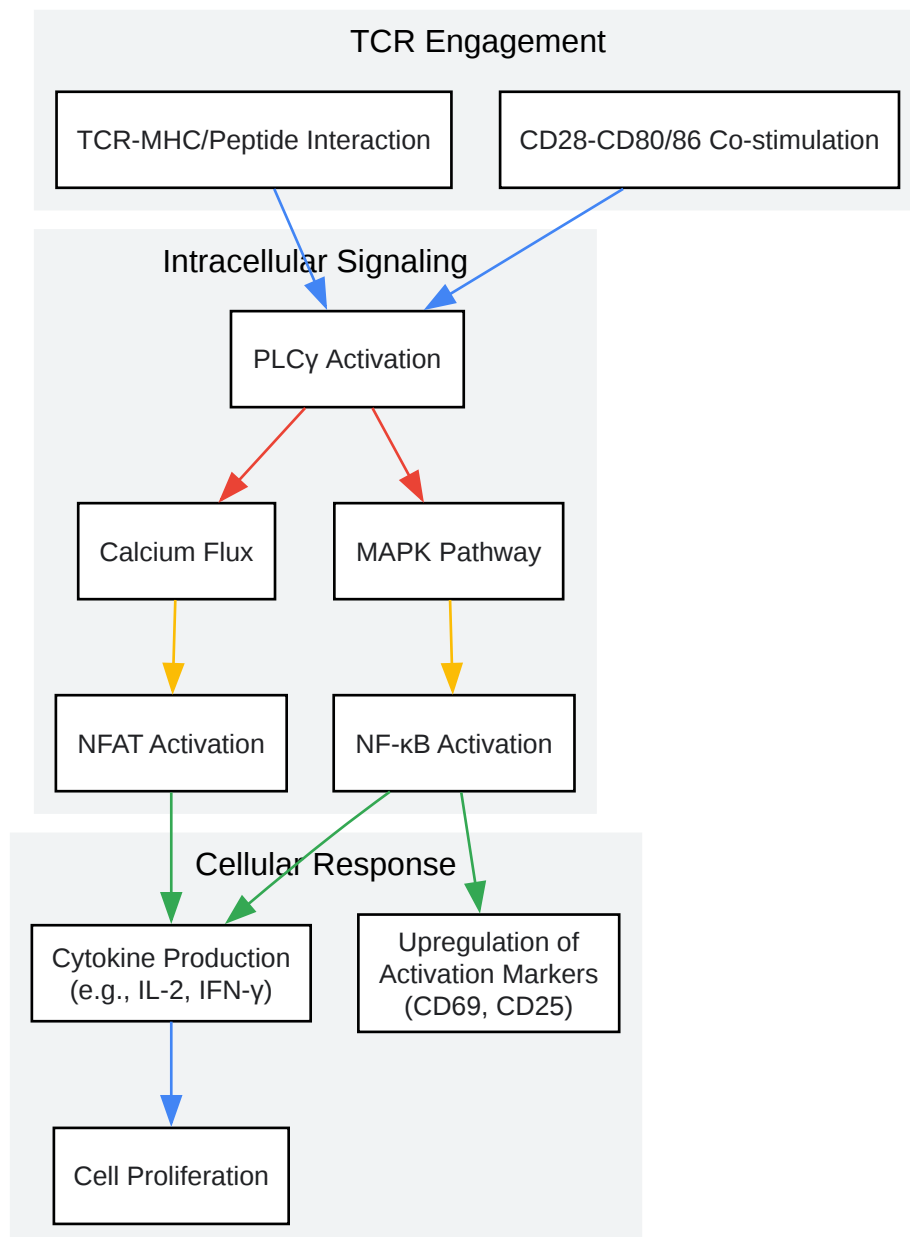
Procedure:

- Cell Surface Staining:
  - Perform cell surface staining as described in the previous protocol to identify the cell population of interest (e.g., CD4<sup>+</sup> T-cells).
- Fixation:
  - After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Fixation Buffer.
  - Incubate for 20 minutes at room temperature in the dark.
  - Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
- Permeabilization and Intracellular Staining:
  - Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
  - Add the Atto 465-labeled antibody against the intracellular target.
  - Incubate for 30 minutes at 4°C in the dark.
- Washing and Acquisition:
  - Wash the cells twice with 2 mL of Permeabilization Buffer.
  - Resuspend the cells in 300-500 µL of Flow Cytometry Staining Buffer and acquire on the flow cytometer.

## Data Analysis and Interpretation

### T-Cell Activation Signaling Pathway

The activation of T-cells is a complex process involving a cascade of signaling events initiated by the T-cell receptor (TCR) engaging with an antigen-presenting cell. This leads to the upregulation of activation markers and the production of cytokines, which can be analyzed by flow cytometry.



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Caption: Simplified T-cell activation signaling pathway.

## Troubleshooting

Table 3: Common Issues and Solutions in Atto 465 Flow Cytometry

Issue	Possible Cause	Suggested Solution
Weak or No Signal	Low degree of labeling (DOL)	Optimize the dye-to-antibody ratio during conjugation.
Low antigen expression	Use a brighter fluorochrome if the target is known to be low in abundance.	
Inefficient excitation/emission settings	Ensure the flow cytometer's laser and filter set are appropriate for Atto 465 (Ex: ~453 nm, Em: ~506 nm).	
High Background Staining	High DOL leading to aggregation	Reduce the dye-to-antibody ratio during conjugation.
Non-specific antibody binding	Include an Fc receptor blocking step; titrate the antibody to the optimal concentration.	
Insufficient washing	Increase the number of wash steps after staining.	
Spectral Overlap Issues	Emission of Atto 465 spilling into adjacent channels	Perform proper compensation using single-stained controls for Atto 465 and all other fluorochromes in the panel.

## Conclusion

**Atto 465 NHS ester** is a robust and versatile fluorescent dye for labeling antibodies for use in flow cytometry. Its favorable spectral properties and high photostability make it a suitable

choice for both single and multicolor applications. The detailed protocols provided in this application note offer a comprehensive guide for researchers to successfully conjugate their antibodies with Atto 465 and utilize them for the analysis of cell surface and intracellular markers, enabling detailed investigation of cellular processes such as T-cell activation. Careful optimization of labeling and staining procedures, along with proper experimental controls, will ensure high-quality and reproducible flow cytometry data.

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## References

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